![molecular formula C16H23N3OS B5780452 N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)
N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea, also known as CPI-1189, is a small molecule drug that is being studied for its potential therapeutic applications. This compound belongs to the class of thiourea derivatives and has been found to have various biological activities.
Mechanism of Action
The exact mechanism of action of N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea is not fully understood, but it is believed to act through the inhibition of various signaling pathways. The compound has been found to inhibit the activity of several kinases, including AKT, ERK, and JNK. N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects
N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea has been found to have various biochemical and physiological effects. The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines. In addition, N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea has been found to have anti-viral effects and has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea is its broad range of biological activities, which makes it a promising candidate for the treatment of various diseases. The compound is also relatively easy to synthesize and purify, which makes it suitable for large-scale production. However, one of the limitations of N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea. One area of research is the development of more potent and selective analogs of N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. In addition, the mechanism of action of N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea needs to be further elucidated in order to understand its biological effects more fully.
Conclusion
In conclusion, N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea is a promising small molecule drug that has various biological activities and potential therapeutic applications. The compound has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. Further research is needed to fully understand the mechanism of action of N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea and its potential therapeutic applications.
Synthesis Methods
The synthesis of N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea involves the reaction of 4-(4-morpholinyl)aniline with cyclopentyl isothiocyanate in the presence of a base. The reaction yields N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea as a white solid with a melting point of 240-243°C. The purity of the compound is determined by HPLC and NMR spectroscopy.
Scientific Research Applications
N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea has been found to have various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. The compound has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea is being studied as a potential therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
properties
IUPAC Name |
1-cyclopentyl-3-(4-morpholin-4-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3OS/c21-16(17-13-3-1-2-4-13)18-14-5-7-15(8-6-14)19-9-11-20-12-10-19/h5-8,13H,1-4,9-12H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPYQXKZZNGXPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-[4-(morpholin-4-yl)phenyl]thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

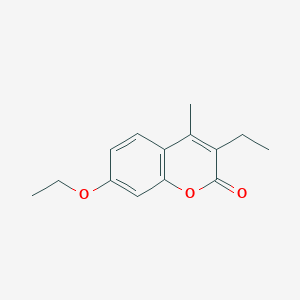
![2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780386.png)
![ethyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5780394.png)
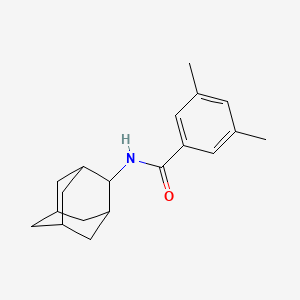
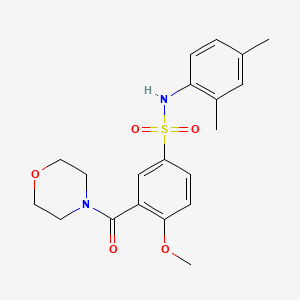
![N-{2-[(2-phenoxyacetyl)amino]phenyl}butanamide](/img/structure/B5780426.png)
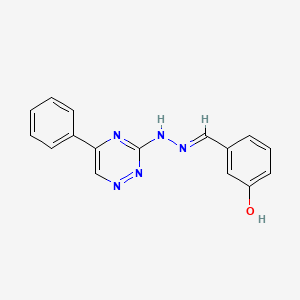
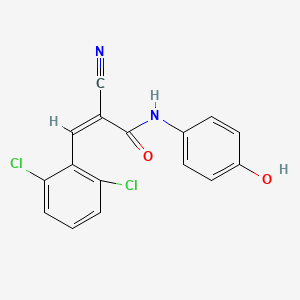
![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)
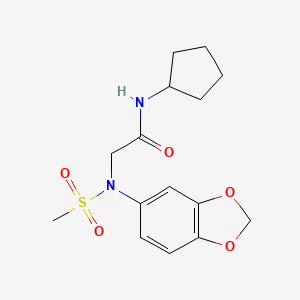
![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
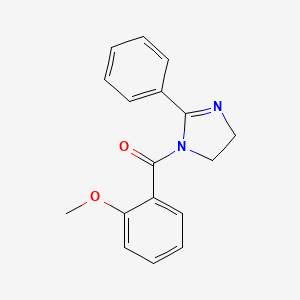
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![2-(2-thienyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5780483.png)